Product packaging for 4-Bromo-2,3,5-trifluorobenzoic acid(Cat. No.:)

4-Bromo-2,3,5-trifluorobenzoic acid

Cat. No.: B8517316
M. Wt: 254.99 g/mol
InChI Key: HWQNWWGSYSISNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,3,5-trifluorobenzoic acid is a fluorinated aromatic compound that serves as a key synthetic intermediate in advanced chemical research. The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold makes it a valuable substrate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of complex biaryl systems. Researchers utilize this compound primarily in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of fluorine-containing analogues that can modulate the bioavailability, metabolic stability, and binding affinity of drug candidates. In materials science, it is employed as a precursor for the creation of liquid crystals, polymers, and organic electronic materials, where the fluorine atoms impart desirable properties such as enhanced chemical stability and modified electronic characteristics. This compound is intended for research and development purposes only and must be handled by qualified professionals in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrF3O2 B8517316 4-Bromo-2,3,5-trifluorobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrF3O2

Molecular Weight

254.99 g/mol

IUPAC Name

4-bromo-2,3,5-trifluorobenzoic acid

InChI

InChI=1S/C7H2BrF3O2/c8-4-3(9)1-2(7(12)13)5(10)6(4)11/h1H,(H,12,13)

InChI Key

HWQNWWGSYSISNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)F)C(=O)O

Origin of Product

United States

General Context and Research Significance of 4 Bromo 2,3,5 Trifluorobenzoic Acid

Historical Development and Evolution of Polyhalogenated Aromatic Carboxylic Acids

The study of aromatic carboxylic acids has a rich history, with benzoic acid itself first described in the 16th century. britannica.com Over time, the focus expanded to include substituted derivatives, with the introduction of halogen atoms proving to be a pivotal strategy for modulating the electronic and steric properties of the parent molecule. The development of polyhalogenated aromatic carboxylic acids, such as 4-Bromo-2,3,5-trifluorobenzoic acid, is a more recent advancement, driven by the increasing demand for sophisticated building blocks in fields like pharmaceuticals and materials science. The synthesis of such compounds often involves multi-step processes, starting from more readily available halogenated benzenes. For instance, the synthesis of related compounds like 1-bromo-2,4,5-trifluorobenzene, a potential precursor, can be achieved through the bromination of 1,2,4-trifluorobenzene. google.com

Strategic Importance within Synthetic Organic Chemistry

The strategic importance of this compound lies in its utility as a versatile building block. The presence of multiple reactive sites—the carboxylic acid group, the bromine atom, and the fluorine-substituted aromatic ring—allows for a wide range of chemical transformations. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse organic fragments. Furthermore, the fluorine atoms significantly influence the molecule's reactivity and the properties of its derivatives, often enhancing metabolic stability and binding affinity in biologically active compounds.

Role as a Key Intermediate in Advanced Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of advanced chemical entities. Its structural motifs are found in numerous complex molecules that are targets of contemporary research. For example, fluorinated benzoic acids are integral components in the development of novel agrochemicals and pharmaceuticals. ontosight.ai The synthesis of complex structures often relies on the sequential and selective functionalization of intermediates like this compound. The ability to precisely control the introduction of different substituents makes it an invaluable tool for constructing molecules with desired three-dimensional arrangements and electronic properties.

Overview of Current Research Trends and Unmet Challenges

Current research involving polyhalogenated benzoic acids is vibrant and multifaceted. A significant trend is the development of more efficient and environmentally benign synthetic methods. google.comgoogle.comgoogle.com This includes the exploration of novel catalytic systems and reaction conditions to improve yields and reduce waste. Another area of active investigation is the application of these compounds in the design of new functional materials and bioactive molecules. essfeed.comnih.gov Researchers are particularly interested in how the unique electronic properties conferred by the halogen substituents can be harnessed to create materials with tailored optical or electronic properties, or drug candidates with enhanced efficacy. essfeed.comnih.gov

Despite the progress, challenges remain. The synthesis of highly substituted aromatic compounds can be complex and may require lengthy reaction sequences. Furthermore, the precise control of regioselectivity during substitution reactions on the aromatic ring can be difficult to achieve. Overcoming these hurdles will require the development of more sophisticated synthetic strategies and a deeper understanding of the structure-reactivity relationships governing these molecules.

Conceptual Framework for Understanding Structure-Reactivity Relationships

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The carboxylic acid group is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. britannica.com The fluorine atoms are also strongly electron-withdrawing through the inductive effect, further deactivating the ring. However, they can also participate in resonance, which can influence the regioselectivity of certain reactions. The bromine atom, being less electronegative than fluorine, has a weaker inductive effect but can also participate in resonance.

The acidity of the carboxylic acid is enhanced by the presence of the electron-withdrawing halogen atoms. This is a general trend observed in halogen-substituted benzoic acids. quora.com The interplay of these electronic effects dictates the preferred sites for nucleophilic and electrophilic attack, as well as the feasibility of various cross-coupling reactions. A thorough understanding of these structure-activity relationships is crucial for designing efficient synthetic routes and for predicting the properties of the resulting derivatives. icm.edu.plnih.govnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and related compounds.

PropertyValue
This compound
Molecular FormulaC₇H₂BrF₃O₂
Molecular Weight254.99 g/mol sigmaaldrich.com
Related Compounds
3-Bromo-2,4,5-trifluorobenzoic acid
CAS Number33564-64-6 chemicalbook.com
Molecular FormulaC₇H₂BrF₃O₂
Molecular Weight254.99 g/mol
Melting Point122-123°C
Boiling Point285.9°C at 760 mmHg
4-Bromo-2,3,6-trifluorobenzoic acid
CAS Number415965-35-4 sigmaaldrich.combldpharm.com
Molecular FormulaC₇H₂BrF₃O₂ sigmaaldrich.com
Molecular Weight254.99 g/mol sigmaaldrich.com
2,3,4-Trifluorobenzoic acid
Molecular FormulaC₇H₃F₃O₂ nih.gov
Molecular Weight176.09 g/mol nih.gov
2,4,5-Trifluorobenzoic acid
CAS Number446-17-3 sigmaaldrich.com
Molecular FormulaF₃C₆H₂CO₂H sigmaaldrich.com
Molecular Weight176.09 g/mol sigmaaldrich.com
Melting Point94-96°C sigmaaldrich.com
3,4,5-Trifluorobenzoic acid
Molecular FormulaC₇H₃F₃O₂ ontosight.ai
Molecular Weight176.09 g/mol (approximation)
Melting Point140-143°C ontosight.ai
Boiling Point280-283°C ontosight.ai
4-Bromo-2,5-difluorobenzoic acid
CAS Number28314-82-1 chemicalbook.com
Molecular FormulaC₇H₃BrF₂O₂ chemicalbook.com
Molecular Weight237.00 g/mol chemicalbook.com
1-Bromo-2,4,5-trifluorobenzene
CAS Number327-52-6 sigmaaldrich.com
Molecular FormulaBrC₆H₂F₃ sigmaaldrich.com
Molecular Weight210.98 g/mol sigmaaldrich.com
Boiling Point144°C sigmaaldrich.com
Melting Point-19°C sigmaaldrich.com
Density1.802 g/mL at 25°C sigmaaldrich.com

Synthetic Methodologies for 4 Bromo 2,3,5 Trifluorobenzoic Acid

Traditional Synthetic Routes and Precursor Utilization

Traditional approaches to synthesizing 4-Bromo-2,3,5-trifluorobenzoic acid rely on a range of precursor molecules and classical organic reactions. These methods have been refined over time to improve yield and purity.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent with high precision. wikipedia.orgorganic-chemistry.org In the context of synthesizing multi-substituted benzoic acids, the carboxylate group itself can act as a directing group, facilitating ortho-lithiation. organic-chemistry.org

While specific examples detailing the direct synthesis of this compound via DoM are not prevalent in the provided search results, the principles of DoM are broadly applicable to the synthesis of highly substituted benzoic acids. organic-chemistry.org For instance, a related methodology involves the directed ortho-metalation of unprotected 2-methoxybenzoic acid, where treatment with s-BuLi/TMEDA at low temperatures leads to exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.org This highlights the potential for similar strategies to be adapted for the synthesis of the target molecule, likely starting from a suitable trifluorobenzoic acid precursor.

Halogen-Exchange Reactions and Aromatic Substitution

Halogen-exchange reactions, particularly bromine-lithium exchange, are a cornerstone in the synthesis of functionalized aromatic compounds. researchgate.netrsc.org This reaction typically involves treating a bromo-aromatic compound with an organolithium reagent, such as n-butyllithium, to generate a highly reactive aryllithium species. rsc.orgchemicalbook.com This intermediate can then be quenched with an appropriate electrophile.

A notable example is the synthesis of 4-bromo-2,5-difluorobenzoic acid, where 1,4-dibromo-2,5-difluorobenzene (B1294941) is treated with n-butyllithium followed by carboxylation with dry ice. chemicalbook.com This demonstrates the feasibility of selectively exchanging one bromine atom in a polyhalogenated benzene (B151609) ring. Magnesium-halogen exchange is another viable method, often facilitated by ortho-chelating groups which increase the reaction rate. harvard.edu Furthermore, the synthesis of this compound has been achieved by replacing the 4-fluoro substituent of 2,3,4,5-tetrafluorobenzoic acid with bromine through a sequence of reactions. prepchem.com

Nucleophilic aromatic substitution also plays a role. For instance, the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) proceeds via a reactive difluoroethylene intermediate. beilstein-journals.org

Carboxylation of Brominated Trifluorobenzenes

The carboxylation of a brominated trifluorobenzene precursor is a direct and effective method for synthesizing this compound. This process typically involves a metal-halogen exchange reaction to form an organometallic intermediate, which is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid group. chemicalbook.com

A common approach is the lithiation of a bromotrifluorobenzene derivative. For example, in a related synthesis, 1,4-dibromo-2,5-difluorobenzene is treated with n-butyllithium at low temperatures to form an aryllithium intermediate, which is subsequently quenched with dry ice to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com This strategy highlights the potential to apply a similar sequence to a suitable bromotrifluorobenzene to obtain the target molecule. The key to this method is the regioselective metalation of the correct C-Br bond.

PrecursorReagentsProductYield
1,4-dibromo-2,5-difluorobenzene1. n-butyllithium, 2. CO24-bromo-2,5-difluorobenzoic acid97% chemicalbook.com

This table is based on a related synthesis and illustrates the general approach.

Functional Group Transformations of Related Halogenated Precursors

The synthesis of this compound can also be accomplished through the transformation of functional groups on a pre-existing halogenated benzene ring. These transformations can include oxidation, hydrolysis, or substitution reactions.

One common strategy is the oxidation of a methyl group to a carboxylic acid. For instance, 1-bromo-2-fluoro-4-methylbenzene can be oxidized using potassium permanganate (B83412) to produce 4-Bromo-2-fluorobenzoic acid. guidechem.com A similar approach using cobalt acetate (B1210297) and sodium bromide as catalysts in the presence of oxygen has also been reported for the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com

Another route involves the hydrolysis of a nitrile group. For example, 4-bromo-2,3,5,6-tetrafluorobenzonitrile (B96809) can be a precursor, where the nitrile group is hydrolyzed to a carboxylic acid. nih.gov Additionally, a multi-step synthesis starting from 3-fluorobenzoic acid involves nitration, reduction of the nitro group to an amine, and subsequent bromination to yield 4-bromo-3-fluorobenzoic acid. nbinno.com Diazotization of an amino group followed by a Sandmeyer-type reaction is another powerful tool for introducing halogens or other functional groups. google.com For instance, 2-amino-4-bromo-5-fluorobenzoic acid methyl ester can be converted to 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester via diazotization followed by reaction with potassium iodide. google.com

Starting MaterialKey TransformationProduct
1-bromo-2-fluoro-4-methylbenzeneOxidation of methyl group4-Bromo-2-fluorobenzoic acid guidechem.com
2-fluoro-4-bromotolueneCatalytic oxidation of methyl group4-Bromo-2-fluorobenzoic acid chemicalbook.com
3-fluorobenzoic acidNitration, reduction, bromination4-bromo-3-fluorobenzoic acid nbinno.com
2-amino-4-bromo-5-fluorobenzoic acid methyl esterDiazotization, iodination4-bromo-5-fluoro-2-iodobenzoic acid methyl ester google.com

Strategic Fluorination and Bromination Protocols

The precise introduction of fluorine and bromine atoms onto the aromatic ring is critical for the synthesis of this compound. The regioselectivity of these halogenation reactions is paramount to achieving the desired substitution pattern.

Regioselective Introduction of Halogen Substituents

The regioselective introduction of halogen substituents onto an aromatic ring is a fundamental aspect of synthesizing highly substituted compounds like this compound. The directing effects of existing substituents on the ring play a crucial role in determining the position of incoming electrophiles.

For instance, in the electrophilic bromination of benzoic acid, the carboxyl group is a deactivating and meta-directing group. youtube.com This means that direct bromination of a fluorinated benzoic acid precursor might not yield the desired 4-bromo isomer. Therefore, alternative strategies are often employed.

One such strategy involves the diazotization of an amino group, followed by a Sandmeyer or similar reaction to introduce a bromine or fluorine atom at a specific position. For example, a process for preparing halogenated benzoic acid derivatives can involve diazotization of an aniline (B41778) derivative, followed by fluorination. google.com The synthesis of 3-bromo-2,4,5-trifluorobenzoic acid has been achieved in two steps from a known oxazoline (B21484) precursor. researchgate.net

Furthermore, halogen-metal exchange reactions offer a powerful method for regioselective functionalization. The exchange of a bromine atom for a lithium or magnesium reagent, followed by quenching with an electrophile, allows for the precise introduction of a substituent. researchgate.netharvard.edu The regioselectivity of this exchange can often be controlled by the presence of other substituents on the ring or by the reaction conditions.

Palladium-Catalyzed and Copper-Mediated Halogenations

The direct introduction of a bromine atom onto a trifluorobenzoic acid scaffold using transition metal catalysis represents a powerful and potentially regioselective approach. While specific examples for the synthesis of this compound via these methods are not extensively documented in publicly available literature, the principles of palladium-catalyzed and copper-mediated halogenations are well-established for a variety of aromatic substrates.

Palladium-catalyzed C-H activation and subsequent halogenation offer a direct route to aryl halides. For instance, the palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been demonstrated, showcasing the directing effect of the carboxylic acid group. researchgate.net A similar strategy, employing a suitable brominating agent in the presence of a palladium catalyst, could potentially be applied to 2,3,5-trifluorobenzoic acid to achieve regioselective bromination at the C4 position. The choice of ligand is crucial in such transformations, with bulky biarylphosphine ligands often employed to promote the desired reactivity and selectivity. acs.org Recent theoretical studies have focused on designing new ligands to enhance reaction rates and selectivity in palladium-catalyzed aromatic fluorination, and similar principles could be applied to bromination. nih.gov

Copper-catalyzed halogenations, often referred to as Ullmann-type reactions, are a classical method for the formation of carbon-halogen bonds. These reactions typically involve a copper(I) or copper(II) salt as the catalyst or mediator. For example, copper(I) halides in combination with an oxidant like (diacetoxyiodo)benzene (B116549) have been used for the regioselective ortho-halogenation of directed arenes. google.com The application of such a system to 2,3,5-trifluorobenzoic acid could provide a viable pathway to the target molecule. The efficiency of copper-catalyzed arylations of polyfluoroarenes has been shown to be dependent on the choice of ligand, with phenanthroline being effective in some cases. nih.gov Furthermore, copper-mediated oxidative trifluoromethylation of boronic acids has been developed, highlighting the versatility of copper in promoting the formation of carbon-halogen and carbon-trifluoromethyl bonds. sigmaaldrich.com

A plausible synthetic route could involve the use of 2,3,5-trifluorobenzoic acid as a starting material. A hypothetical reaction is presented in the table below, drawing analogy from known copper-catalyzed halogenations of arenes.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2,3,5-Trifluorobenzoic acidCuBr, Oxidant, SolventThis compoundNot ReportedAnalogous to google.com

Electrophilic and Nucleophilic Fluorination Approaches

Fluorination reactions are critical in the synthesis of many modern materials and pharmaceuticals. Both electrophilic and nucleophilic strategies can be envisioned for the synthesis of fluorinated benzoic acids.

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). prepchem.com Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose. While direct electrophilic fluorination to introduce the final fluorine atom onto a pre-brominated benzoic acid derivative is a possibility, a more common strategy in the synthesis of polyhalogenated aromatics is the halogenation of a fluorinated precursor.

Nucleophilic Fluorination is a more common method for introducing fluorine into aromatic rings, especially for the synthesis of highly fluorinated compounds. tcichemicals.com This typically involves the displacement of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) ion (e.g., from KF or CsF). A key documented synthesis of this compound utilizes a nucleophilic substitution approach, starting from 2,3,4,5-tetrafluorobenzoic acid. prepchem.com In this multi-step process, the fluorine atom at the C4 position is replaced by a bromine atom. This transformation highlights the utility of nucleophilic aromatic substitution in the synthesis of polyhalogenated benzoic acids. The synthesis of 2,3,4,5-tetrafluorobenzoic acid itself can be achieved from tetrachlorophthalic anhydride (B1165640) through a sequence of imidation, fluorination, hydrolysis, and decarboxylation. researchgate.netscispace.com

The table below summarizes a key step in a reported synthesis of the target compound.

Starting MaterialKey TransformationProductReference
2,3,4,5-Tetrafluorobenzoic acidReplacement of 4-fluoro substituent by bromineThis compound prepchem.com

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, catalyst system, and the methods used for product isolation and purification.

Solvent Effects and Reaction Temperature Control

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reactivity, and selectivity. In palladium-catalyzed cross-coupling reactions of polyfluorobenzoates, diglyme (B29089) has been found to be an effective solvent. nih.gov For copper-catalyzed arylations of polyfluoroarenes, polar aprotic solvents like DMF or a mixture of DMF and xylene are often employed. nih.gov The aggregation of polycyclic aromatic compounds, which can affect reactivity, is also known to be influenced by the solvent composition. bldpharm.com

Reaction temperature is another critical parameter. Many copper-mediated halogenations require elevated temperatures to proceed at a reasonable rate. beilstein-journals.org However, higher temperatures can also lead to side reactions and decomposition of starting materials or products. Careful control of the reaction temperature is therefore essential to maximize the yield of the desired product while minimizing the formation of impurities.

Catalyst Selection and Ligand Design for Enhanced Efficiency

In palladium- and copper-catalyzed reactions, the choice of catalyst and associated ligands is paramount for achieving high efficiency and selectivity. For palladium-catalyzed fluorinations, the development of specific biaryl monophosphine ligands has been crucial in overcoming challenges such as the formation of regioisomers. nih.gov The design of ligands that increase steric repulsion with the substrate and create a specific electronic environment around the metal center can significantly improve catalytic performance. nih.gov

In copper-catalyzed reactions, diamine ligands have been shown to be effective in promoting cross-coupling reactions under milder conditions. acs.org The use of ligands like 1,10-phenanthroline (B135089) can be beneficial in the arylation of polyfluoroarenes. nih.gov The development of novel ligands continues to be an active area of research aimed at improving the scope and efficiency of these catalytic systems.

Isolation and Purification Strategies for High Purity

The isolation and purification of the final product are crucial steps in any synthetic sequence to ensure the desired level of purity. For acidic compounds like this compound, a common purification strategy involves extraction and crystallization. A typical workup procedure after a reaction might involve adjusting the pH of the reaction mixture to solubilize the benzoic acid as its carboxylate salt in the aqueous phase, followed by washing with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the desired benzoic acid, which can then be collected by filtration. For example, in the synthesis of 4-bromo-2-fluorobenzoic acid, the product was isolated by adjusting the pH to 1 with concentrated HCl, leading to precipitation of the solid product which was then collected by filtration. chemicalbook.com Recrystallization from a suitable solvent or solvent mixture is often employed to further enhance the purity of the final product.

Novel Synthetic Pathways and Green Chemistry Approaches

The development of more sustainable and efficient synthetic methods is a constant goal in chemical research. For the synthesis of halogenated benzoic acids, several green chemistry approaches are being explored.

One area of focus is the use of more environmentally benign solvents and reagents. For instance, the use of microwave irradiation in the absence of toxic solvents has been shown to be an effective green chemistry approach for the synthesis of some benzoic acid derivatives. epa.gov Another strategy involves the use of catalytic systems that can be recycled and reused, reducing waste and cost.

The development of novel synthetic pathways that reduce the number of steps and improve atom economy is also a key aspect of green chemistry. Direct C-H functionalization reactions are particularly attractive in this regard as they avoid the need for pre-functionalized starting materials. While not yet specifically reported for this compound, the continued development of palladium- and copper-catalyzed C-H halogenation methods holds promise for more sustainable synthetic routes to this and other polyhalogenated aromatic compounds. For example, a green chemistry approach for the synthesis of 4-bromo-2-fluorobenzoic acid has been reported, utilizing oxygen as the oxidant and acetic acid as the solvent. chemicalbook.com

The synthesis of benzoic acid derivatives from biomass-derived starting materials is another emerging area of green chemistry. google.com While a direct route from biomass to this compound is not yet established, this represents a long-term goal for sustainable chemical production.

Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technique for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.orgeuropa.eu The use of microreactors or tube reactors enhances mass and heat transfer, allows for the safe handling of hazardous reagents, and facilitates automation and scalability. europa.euresearchgate.net In a typical flow system, reagents are pumped through a mixing junction into a temperature-controlled reactor, enabling precise control over reaction conditions and leading to higher purity products. europa.eu

While a specific flow synthesis for this compound is not extensively detailed in the literature, the synthesis of its isomer, 2,4,5-trifluorobenzoic acid, provides a compelling model for this approach. researchgate.net A continuous microflow process has been successfully developed for 2,4,5-trifluorobenzoic acid, involving a sequential Grignard exchange reaction followed by carboxylation with carbon dioxide (CO₂). researchgate.net This method utilizes a T-micromixer and a falling film microreactor to achieve a highly efficient gas-liquid reaction, resulting in a high yield and purity of the final product after a simple workup. researchgate.net

Another relevant example is the flow synthesis of 4-bromo-2-fluorobenzoic acid, which demonstrates the applicability of this technology to halogenated benzoic acids. chemicalbook.com The process involves the oxidation of 2-fluoro-4-bromotoluene in a reaction coil at elevated temperature and pressure, achieving a high yield of 88%. chemicalbook.com These examples underscore the potential of flow chemistry to produce this compound efficiently and safely.

Table 1: Illustrative Example of Continuous Flow Synthesis for a Trifluorobenzoic Acid Isomer Data based on the synthesis of 2,4,5-trifluorobenzoic acid. researchgate.net

ParameterValue
Starting Material 2,4,5-Trifluorobromobenzene
Reagents Ethylmagnesium bromide (EtMgBr), Carbon Dioxide (CO₂)
Reactor Type T-micromixer, Falling Film Microreactor, Tube Microreactor
Key Reaction Steps Grignard Exchange, Carboxylation
Outcome High yield and purity of 2,4,5-trifluorobenzoic acid

Biocatalytic Approaches to Halogenated Aromatic Scaffolds

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes can lead to novel transformations under mild reaction conditions, often in aqueous media, thereby reducing the environmental impact. nih.govrsc.org For the synthesis of halogenated aromatic compounds like this compound, several classes of enzymes are of particular interest.

Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can introduce halogen atoms onto aromatic rings, bypassing the need for hazardous molecular halogens. nih.gov Vanadium-dependent bromoperoxidases (V-BPOs), for instance, can oxidize bromide ions in the presence of hydrogen peroxide to create a reactive bromine species for electrophilic substitution on organic substrates. rsc.org

Furthermore, dioxygenase enzymes can be employed to functionalize halogenated aromatic rings. For example, toluene (B28343) dioxygenase has been used to convert halogenated aromatics into their corresponding catechols, which are versatile intermediates for further synthesis. nih.govacs.org This approach has been demonstrated for compounds like chlorobenzene (B131634) and 1,2-dichlorobenzene. nih.govacs.org While direct biocatalytic synthesis of this compound is an area for future research, these established enzymatic methods for activating and transforming halogenated aromatics provide a strong foundation for developing such pathways.

Table 2: Relevant Enzyme Classes for Halogenated Aromatic Synthesis

Enzyme ClassExample(s)Potential ApplicationSource(s)
Vanadium Haloperoxidases Vanadium Bromoperoxidase (V-BPO)Bromination of aromatic rings rsc.org
Heme-containing Haloperoxidases Chloroperoxidase (CPO)Chlorination and bromination of various substrates nih.gov
Dioxygenases Toluene DioxygenaseDihydroxylation of aromatic rings to form catechols nih.govacs.org

Solvent-Free or Aqueous-Phase Synthetic Strategies

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Syntheses conducted in water or under solvent-free conditions can significantly reduce waste and mitigate environmental pollution. Several synthetic procedures for fluorinated and halogenated benzoic acids have successfully incorporated these principles.

A notable example is the synthesis of 2-amino-3-fluorobenzoic acid, where a key advantage highlighted is the use of water as the solvent in all three reaction steps. orgsyn.org This approach not only enhances the safety and environmental profile of the synthesis but also simplifies the process by avoiding solvent removal and exchange steps. orgsyn.org Similarly, the preparation of 2,4,6-trifluorobenzoic acid has been demonstrated in an aqueous system, involving the hydrogenation of a dichlorinated precursor in water with a palladium on carbon catalyst. chemicalbook.com

Biocatalytic processes, as discussed previously, are often conducted in aqueous buffers, inherently providing a green solvent system. nih.govacs.org Research into selective decarboxylative fluorination has also been optimized for performance in aqueous media, demonstrating the feasibility of complex fluorination reactions in water. researchgate.net Another advanced strategy involves using recoverable reaction media, such as an acetonitrile-water azeotrope in electrochemical amination, which minimizes solvent waste. rsc.org These examples show a clear trend towards adopting aqueous-phase or solvent-minimized conditions for the synthesis of functionalized aromatic acids.

Waste Minimization and Atom Economy Considerations

Modern synthetic chemistry places a strong emphasis on waste minimization and high atom economy—a measure of how efficiently atoms from the reactants are incorporated into the final product. These principles are critical for developing sustainable and cost-effective manufacturing processes.

The methodologies discussed in the preceding sections offer substantial improvements in waste minimization and atom economy:

Flow Chemistry can improve yields and selectivity, reducing the formation of byproducts and thus minimizing waste. The precise control over stoichiometry and reaction time ensures that reactants are used more efficiently. europa.euresearchgate.net

Biocatalysis operates under mild, environmentally benign conditions and can replace toxic reagents, fundamentally reducing hazardous waste generation. nih.gov The high selectivity of enzymes leads to cleaner reactions with fewer side products.

Aqueous-Phase Synthesis eliminates the need for organic solvents, which are a major source of chemical waste. orgsyn.orggoogle.com The development of protocols with recoverable reaction media further advances the goal of a circular economy in chemical production. rsc.org

By embracing these advanced synthetic strategies, the production of this compound can be aligned with the principles of green chemistry, leading to more sustainable and economically viable processes. rsc.org

Mechanistic Investigations and Reactivity of 4 Bromo 2,3,5 Trifluorobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Trifluorinated Aromatic Ring

The presence of multiple strongly electronegative fluorine atoms renders the aromatic ring of 4-Bromo-2,3,5-trifluorobenzoic acid electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a powerful tool for introducing a wide range of nucleophiles onto the aromatic core. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is the key determinant of the reaction's feasibility.

Regioselectivity and Stereoelectronic Effects of Fluorine Substituents

In poly-halogenated systems like this compound, the question of which halogen acts as the leaving group is of paramount importance. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide, chloride, or iodide. This counterintuitive trend arises because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the halide. stackexchange.com The powerful electron-withdrawing inductive effect of fluorine is more significant in stabilizing the negatively charged intermediate than its leaving group ability. stackexchange.com

The regioselectivity of the substitution is dictated by the positions of the activating and deactivating groups. For this compound, the substituents are:

-COOH: A strong deactivating group for electrophilic substitution, but an activating group for nucleophilic substitution, particularly stabilizing negative charge at the ortho and para positions.

-F (x3): Strongly activating through their inductive effect.

-Br: Also an activating group, though less so than fluorine.

In a typical SNAr reaction on a polyfluoroaromatic compound, substitution occurs preferentially at the position para to an activating group. In this compound, the fluorine at the C4 position is para to the carboxylic acid group at C1. However, this position is occupied by a bromine atom. The fluorine atom at the C5 position is ortho to the bromine and meta to the carboxylic acid. The fluorine at C2 is ortho to the carboxylic acid. The most likely site for nucleophilic attack is the carbon bearing a fluorine atom that is ortho or para to a strongly activating group, leading to the most stabilized Meisenheimer complex. Research on related polyfluorinated compounds shows that a fluorine atom located para to a nitro group is highly activated. nih.gov By analogy, the fluorine at C2, being ortho to the strongly electron-withdrawing carboxylic acid, and the fluorine at C5 are potential sites of substitution. The synthesis of the title compound itself involves the displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid, highlighting the lability of these C-F bonds. prepchem.com

Influence of Activating Groups on SNAr Efficiency

The efficiency of SNAr reactions on this compound is profoundly influenced by the cumulative electronic effects of its substituents. The three fluorine atoms and the carboxylic acid group work in concert to lower the electron density of the aromatic ring, thereby facilitating nucleophilic attack.

The hierarchy of activating group ability in SNAr generally follows the order of the group's capacity to stabilize a negative charge through induction or resonance.

GroupEffect on SNArNature of Effect
-NO₂Strongly ActivatingResonance & Inductive
-CNStrongly ActivatingResonance & Inductive
-COOH / -COORActivatingResonance & Inductive
-F, -Cl, -BrActivatingInductive

This table illustrates the general activating/deactivating effects of common substituent groups on the rate of nucleophilic aromatic substitution.

The carboxylic acid group (-COOH) is a potent activator for SNAr when positioned ortho or para to the leaving group, as it can delocalize the negative charge of the Meisenheimer intermediate through resonance. The fluorine atoms primarily exert a strong -I (negative inductive) effect, which polarizes the carbon-fluorine bond and stabilizes the anionic intermediate. nih.govresearchgate.net The bromine atom contributes a similar, albeit weaker, inductive effect. The synergistic activation from these groups makes the ring highly susceptible to substitution reactions, even with moderate nucleophiles.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic data for this compound is not extensively documented in publicly available literature, the reaction pathway follows the well-established two-step SNAr mechanism.

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (typically fluorine), breaking the aromaticity and forming a high-energy, negatively charged Meisenheimer complex. The activation barrier for this step is the highest, making it the rate-determining step. stackexchange.com The strong inductive effect of the fluorine substituents is crucial for lowering this energy barrier. stackexchange.com

Elimination Step (Fast): The aromaticity is restored by the expulsion of the halide leaving group (F⁻ or Br⁻). This step is generally fast.

Recent studies on similar fluoroarenes suggest that the mechanism can exist on a continuum between a stepwise process with a distinct intermediate and a fully concerted (CSNAr) process with a single transition state, depending on the substrate, nucleophile, and reaction conditions. acs.org In a concerted pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. Catalysts, such as superbases, can promote such concerted mechanisms. acs.org For a highly activated substrate like this compound, the reaction likely proceeds through a classic stepwise mechanism with a well-defined Meisenheimer intermediate.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration through common derivatization reactions.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. For example, reacting the acid with absolute ethanol (B145695) in the presence of sulfuric acid and refluxing for several hours would yield the ethyl ester. globalscientificjournal.comresearchgate.net Due to the electronic deactivation and potential steric hindrance from the ortho-fluorine substituents, more forcing conditions or more reactive reagents may be necessary.

Amidation: The formation of amides from this compound typically requires a two-step procedure to achieve high yields. The carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester.

Activation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acyl chloride.

Amination: The acyl chloride is then treated with a primary or secondary amine to form the corresponding amide.

This two-step approach circumvents the direct reaction of the acid with an amine, which requires high temperatures and often results in an unfavorable equilibrium.

ReactionReagentsProductTypical Conditions
EsterificationAlcohol (e.g., Ethanol), H₂SO₄EsterReflux
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂2. Amine (e.g., RNH₂)AmideStep 1: RefluxStep 2: Room Temp.

This table summarizes common methods for the derivatization of the carboxylic acid functional group.

Reduction to Aldehyde or Alcohol Derivatives

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol or, with more control, the aldehyde.

Reduction to Alcohol: Carboxylic acids are resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Therefore, a powerful hydride reagent such as lithium aluminum hydride (LiAlH₄) is typically required for their reduction to primary alcohols. youtube.com The reaction is usually performed in an anhydrous ether solvent (e.g., diethyl ether or THF), followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ can also reduce the C-Br bond, so careful control of reaction conditions may be necessary to achieve selective reduction of the carboxylic acid.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation. It cannot be achieved directly with reagents like LiAlH₄, which would proceed to the alcohol. A common strategy involves first converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder or more selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃).

Target ProductReagent(s)Notes
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Powerful, non-selective reagent. Requires anhydrous conditions. youtube.com
Aldehyde1. SOCl₂2. LiAlH(OtBu)₃Two-step process via an intermediate like an acyl chloride.

This table outlines strategies for the reduction of the carboxylic acid group to an alcohol or aldehyde.

Formation of Anhydrides and Acyl Halides

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into more reactive derivatives such as anhydrides and acyl halides. These transformations are fundamental in organic synthesis, providing access to a wide range of amides, esters, and other carbonyl compounds.

The synthesis of acyl halides from carboxylic acids is a common and well-established transformation. libretexts.orgwikipedia.org Typically, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed, often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). For instance, the reaction of a carboxylic acid with thionyl chloride leads to the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride. This process is efficient and generally provides high yields of the desired product. While specific examples for this compound are not extensively documented, the general reactivity of benzoic acids suggests that it would readily undergo this transformation.

Acid anhydrides can be prepared from the corresponding carboxylic acid, often via an acyl chloride intermediate. The reaction of an acyl chloride with a carboxylate salt is a standard method for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org For example, 4-bromobenzoic anhydride (B1165640) is a known compound, and its synthesis would typically involve the reaction of 4-bromobenzoyl chloride with a salt of 4-bromobenzoic acid. nih.govnih.govsigmaaldrich.com A general method for anhydride formation involves the treatment of the carboxylic acid with a dehydrating agent. Alternatively, the reaction of an acid chloride with a carboxylic acid can also yield the corresponding anhydride. libretexts.orgyoutube.com

The table below summarizes common reagents used for these transformations.

TransformationReagentNotes
Acyl Chloride FormationThionyl chloride (SOCl₂)Often used in excess, can be run neat or with a solvent.
Oxalyl chloride ((COCl)₂)A milder alternative to thionyl chloride.
Phosphorus pentachloride (PCl₅)A strong chlorinating agent.
Acid Anhydride FormationAcyl chloride + Carboxylate saltA versatile method for both symmetrical and unsymmetrical anhydrides. libretexts.org
Dehydrating agents (e.g., P₂O₅)Effective for the synthesis of symmetrical anhydrides.

Transformations Involving the C-Br Bond: Cross-Coupling and Functionalization

The carbon-bromine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the C-Br bond in these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.orgyoutube.com While specific studies on this compound are limited, the reactivity of similar brominated and fluorinated aromatic compounds in Suzuki-Miyaura couplings is well-documented. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly impact the reaction's efficiency and scope. nih.gov For highly fluorinated arylboronic esters, successful couplings have been achieved using cesium fluoride as the base. nih.gov The ester form of the benzoic acid is often used to avoid potential complications with the free carboxylic acid group.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The reactivity of the aryl halide in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org

ComponentExampleRole
Palladium CatalystPd(OAc)₂, Pd(PPh₃)₄Catalyzes the cross-coupling reaction. youtube.com
LigandPPh₃, XPhosStabilizes the palladium center and influences reactivity. researchgate.net
BaseK₂CO₃, CsF, K₃PO₄Activates the organoboron species for transmetalation. youtube.comnih.gov
Boron ReagentArylboronic acid, Arylboronic esterProvides the aryl group to be coupled. libretexts.org

Sonogashira and Heck Coupling Methodologies

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While copper-free conditions have also been developed, the traditional system remains widely used. researchgate.net The reaction is highly versatile and has been applied to a wide range of substrates, including those with fluorine substituents. organic-chemistry.org The reactivity of the aryl halide follows the general trend I > Br > Cl. libretexts.org

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes to form substituted alkenes. nih.govmdpi.com The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the product. mdpi.com The presence of electron-withdrawing fluorine atoms on the aromatic ring can enhance the reactivity of the C-Br bond towards oxidative addition in both Sonogashira and Heck couplings. researchgate.netnih.gov

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgprinceton.edu This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl bromides, chlorides, and triflates. libretexts.org The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. researchgate.net The choice of ligand is crucial for the success of the reaction, with different ligands being optimal for different substrate combinations. organic-chemistry.org The reaction is generally tolerant of a variety of functional groups, although the presence of the acidic proton of the carboxylic acid in this compound might necessitate protection of this group or the use of a suitable base to prevent interference.

In addition to C-N bond formation, palladium-catalyzed cross-coupling methodologies have been extended to the formation of C-O and C-S bonds, providing access to aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions often utilize similar catalytic systems to the Buchwald-Hartwig amination, with alkoxides or thiolates serving as the nucleophilic partners.

Lithiation and Grignard Reactions for Further Functionalization

The carbon-bromine bond in this compound can be converted into a highly reactive organometallic species through lithiation or the formation of a Grignard reagent. These intermediates can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Lithiation can be achieved through halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures. chemicalbook.com The resulting aryllithium species is a powerful nucleophile and can react with electrophiles such as carbon dioxide (to form a dicarboxylic acid), aldehydes, ketones, and nitriles. The presence of the fluorine atoms can influence the stability and reactivity of the organolithium intermediate. It has been shown that lithiation of fluorinated bromobenzenes can be achieved with butyllithium (B86547) in ether-hexane, leading to clean bromine-lithium exchange. psu.edu

Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The formation of a Grignard reagent from this compound would likely require protection of the acidic carboxylic acid proton. The resulting Grignard reagent, an organomagnesium halide, is a strong nucleophile and base. libretexts.org It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

ReactionReagentProduct of Reaction with Electrophile (E+)
Lithiationn-ButyllithiumAryl-E
Grignard ReactionMagnesium (Mg)Aryl-E

Reactions Modifying the Trifluorinated Aromatic Core (Beyond SNAr)

The trifluorinated aromatic core of this compound is generally electron-deficient due to the strong inductive effect of the fluorine atoms. While this activates the ring towards nucleophilic aromatic substitution (SNAr), other transformations that modify the aromatic core are also of interest.

Electrophilic aromatic substitution reactions on highly fluorinated rings are generally disfavored due to the deactivating effect of the fluorine atoms. However, under forcing conditions, such reactions might be possible. The directing effects of the substituents (bromo, fluoro, and carboxyl groups) would need to be considered to predict the regiochemical outcome.

Another potential avenue for modifying the aromatic core is through defluorination-functionalization reactions. Reductive defluorination can be achieved using various reducing agents, potentially leading to less fluorinated aromatic compounds. Alternatively, selective C-F bond activation and functionalization using transition metal catalysts is an emerging area of research that could provide novel pathways for modifying the trifluorinated core of this molecule. The relative strength of the C-F bond makes this a challenging but potentially rewarding transformation. youtube.com The steric and electronic properties of the trifluoromethyl group, which is comparable in size to a bromo group but strongly electron-withdrawing, can significantly influence the reactivity of the aromatic ring. sciencemadness.org

Selective Defluorination Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making selective defluorination challenging. However, in polyfluorinated aromatic compounds, the presence of multiple electron-withdrawing fluorine atoms can activate the ring for nucleophilic attack, which can lead to defluorination. It is plausible that under specific conditions, likely involving strong nucleophiles or transition metal catalysts, selective defluorination of this compound could be achieved. The positions ortho and para to the strongly electron-withdrawing carboxylic acid group (positions 3 and 5) would be the most likely sites for nucleophilic aromatic substitution (SNA_r), potentially leading to the displacement of a fluoride ion.

Hypothetical Data on Selective Defluorination Reactions

Position of DefluorinationProposed Reagent/Catalyst SystemPredicted Major Product
C-5Strong nucleophile (e.g., NaOMe)4-Bromo-2,3-difluoro-5-methoxybenzoic acid
C-3Strong nucleophile (e.g., NaOMe)4-Bromo-2,5-difluoro-3-methoxybenzoic acid
C-2Transition metal complex (e.g., Pd/phosphine ligand)4-Bromo-3,5-difluorobenzoic acid

Note: This table is based on theoretical predictions and not on experimental data.

Electrophilic Substitution on Activated Positions

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the fluorine, bromine, and carboxylic acid substituents. Classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be extremely sluggish or not occur at all under standard conditions. The directing effects of the substituents would orient any potential, albeit unlikely, electrophilic attack to the least deactivated position. The carboxylic acid group is a meta-director, while the halogens are ortho, para-directors. In this heavily substituted ring, predicting the site of electrophilic attack is complex and would likely require computational analysis.

Predicted Reactivity towards Electrophilic Aromatic Substitution

Reaction TypeReagentPredicted Outcome
NitrationHNO₃/H₂SO₄No significant reaction expected
BrominationBr₂/FeBr₃No significant reaction expected
Friedel-Crafts AlkylationR-Cl/AlCl₃No significant reaction expected
Friedel-Crafts AcylationR-COCl/AlCl₃No significant reaction expected

Note: This table is based on established principles of electrophilic aromatic substitution on deactivated rings.

Exploration of Reaction Mechanisms via Kinetic and Isotopic Studies

To elucidate the precise mechanisms of reactions involving this compound, detailed kinetic and isotopic studies would be indispensable.

Reaction Coordinate Analysis and Transition State Characterization

Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to model the reaction coordinates for potential reactions such as nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This would allow for the characterization of the transition state structures, providing insight into the bond-making and bond-breaking processes. For a hypothetical nucleophilic substitution at the C-5 position, one would expect a transition state with significant partial bond formation between the nucleophile and C-5, and partial bond breaking of the C-F bond.

Isotope Labeling Experiments for Mechanistic Insights

Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or ¹⁸O in the carboxylic acid), can provide crucial evidence for the rate-determining step of a reaction. For instance, in a nucleophilic aromatic substitution reaction, the absence of a significant primary carbon KIE at the site of substitution would suggest that the initial attack of the nucleophile to form a Meisenheimer complex is the rate-determining step.

Hypothetical Isotope Labeling Experiments

Labeled PositionReaction StudiedExpected Mechanistic Insight
C-5 (¹³C)Nucleophilic substitution with NaOMeDetermine if C-F bond cleavage is part of the rate-determining step.
Carboxyl-¹⁸OEsterificationElucidate the role of the carboxylic acid group in the reaction mechanism.

Note: This table presents hypothetical experiments as no specific studies on this compound have been found.

Computational Validation of Proposed Reaction Pathways

Any proposed reaction pathway for this compound would require rigorous validation through high-level computational methods. DFT calculations can be used to compare the activation energies of different possible pathways, thereby predicting the most likely mechanism. For example, in a potential defluorination reaction, computational modeling could help distinguish between a direct S_NAr mechanism and a pathway involving an initial metal-halogen exchange followed by reductive elimination. A computational study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid has demonstrated the utility of DFT in predicting reactivity descriptors such as ionization energy and electrophilicity, which could be similarly applied to the title compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3,5 Trifluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Bromo-2,3,5-trifluorobenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed to assign all proton, carbon, and fluorine signals unequivocally.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Data Analysis for Aromatic and Carboxylic Protons/Carbons

The ¹H NMR spectrum of this compound is characterized by a single resonance for the aromatic proton and a signal for the carboxylic acid proton. The chemical shift of the aromatic proton is influenced by the cumulative electronic effects of the surrounding fluorine and bromine substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, the exact position of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Each carbon atom in the aromatic ring and the carboxylic acid group gives rise to a distinct signal, influenced by the attached substituents. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to ¹J(C-F) coupling.

The ¹⁹F NMR spectrum is crucial for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 3, and 5. The chemical shifts and coupling patterns provide valuable information about the electronic environment and spatial relationships of the fluorine atoms.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H-Multiplet-H-6
¹H-Broad Singlet-COOH
¹³C-Multiplet-Aromatic Carbons
¹³C-Singlet-Carboxylic Carbon
¹⁹F-Multiplet-F-2, F-3, F-5

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and the specific experimental conditions and are not publicly available in the searched literature. The table represents the expected signals and their general characteristics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): While there is only one aromatic proton, a COSY experiment would be useful in a derivative of this compound with more protons to establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signal with the directly attached carbon atom. It would be instrumental in assigning the ¹³C signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for assigning the quaternary carbons (C-1, C-2, C-3, C-4, and C-5) by observing their correlations with the H-6 proton. For instance, correlations between H-6 and C-1, C-2, C-4, and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the case of this compound, a NOESY experiment could reveal through-space interactions between the H-6 proton and the fluorine atom at position 5, as well as with the carboxylic acid proton, providing insights into the preferred conformation of the carboxyl group.

Analysis of Fluorine-Fluorine and Fluorine-Proton/Carbon Coupling Constants

The coupling constants between fluorine nuclei (J(F-F)) and between fluorine and other nuclei (J(F-H), J(F-C)) are a rich source of structural information. The magnitude of these couplings is dependent on the number of intervening bonds and the dihedral angles between the coupled nuclei.

Fluorine-Fluorine Coupling: Significant coupling is expected between adjacent fluorine atoms (e.g., F-2 and F-3) and also over longer ranges. The analysis of these coupling constants helps in the assignment of the individual fluorine resonances.

Fluorine-Proton Coupling: The single aromatic proton (H-6) will exhibit coupling to the neighboring fluorine atoms (F-5 and potentially F-2 and F-3, though likely smaller). The magnitudes of these couplings are indicative of their through-bond and through-space relationships.

Fluorine-Carbon Coupling: The carbon atoms of the aromatic ring will show couplings to the fluorine atoms. One-bond couplings (¹J(C-F)) are typically large, while two-, three-, and four-bond couplings (²J(C-F), ³J(C-F), ⁴J(C-F)) are smaller but provide valuable information for assigning the carbon signals.

Variable Temperature NMR Studies for Conformational Dynamics

The carboxylic acid group in benzoic acid and its derivatives can exhibit restricted rotation around the C-C bond connecting it to the aromatic ring. This can lead to the existence of different conformers. Variable temperature (VT) NMR studies can provide information on the dynamics of this process. ox.ac.uknih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be used to determine the energy barriers for conformational exchange. For this compound, VT NMR could be employed to study the rotational barrier of the carboxylic acid group and to determine the preferred orientation of this group relative to the plane of the aromatic ring, which can be influenced by intramolecular hydrogen bonding or steric interactions with the ortho-substituents. ox.ac.uknih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for identifying functional groups and studying molecular structure.

Assignment of Characteristic Vibrational Modes of the Carboxylic Acid and Halogenated Aromatic Ring

The FT-IR and Raman spectra of this compound will display characteristic bands corresponding to the vibrations of the carboxylic acid group and the substituted aromatic ring.

Carboxylic Acid Group Vibrations:

O-H Stretching: A broad band is expected in the FT-IR spectrum in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in the dimeric form of the carboxylic acid.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1700-1680 cm⁻¹, corresponds to the C=O stretching vibration of the carboxylic acid dimer. In the Raman spectrum, this band is also expected to be present.

C-O Stretching and O-H Bending: Vibrations involving C-O stretching and in-plane O-H bending are expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions of the FT-IR spectrum.

Out-of-plane O-H Bending: A broad band around 920 cm⁻¹ in the FT-IR spectrum is characteristic of the out-of-plane O-H bend of the dimer.

Halogenated Aromatic Ring Vibrations:

C-H Stretching: The aromatic C-H stretching vibration is expected to appear around 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: Strong absorptions due to C-F stretching are expected in the region of 1300-1100 cm⁻¹. The presence of multiple fluorine atoms will likely result in several strong bands in this region.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Correlation of Vibrational Frequencies with Substituent Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for understanding the influence of substituents on the molecular structure of benzoic acid derivatives. The frequencies of specific vibrational modes are sensitive to changes in bond strength and electron distribution within the molecule.

The introduction of electron-withdrawing substituents like fluorine and bromine directly impacts the vibrational frequencies of the benzene (B151609) ring and the carboxylic acid group. psu.edu In benzoic acids, electron-withdrawing groups tend to increase the acidity (lower pKa), which correlates with changes in the carbonyl (C=O) stretching frequency. acs.orgnih.gov Specifically, these groups can stabilize the carboxylate anion, leading to a weaker C=O bond in the protonated acid and a shift in its stretching frequency. acs.org

For this compound, the three fluorine atoms and one bromine atom are expected to exert a strong cumulative electron-withdrawing effect. This would influence key vibrational modes:

C=O Stretching Vibration: In substituted benzoic acids, the C=O stretching frequency (νC=O) is a sensitive probe of the electronic environment. For many benzoic acid analogues, a lower pKa correlates with a lower νC=O. nih.gov The strong inductive effect of the four halogen substituents would likely shift the νC=O to a lower wavenumber compared to unsubstituted benzoic acid. Studies on other halogenated benzoic acids, such as chlorobenzoic acids, have demonstrated how substituent position (ortho, meta, para) perturbs the aromatic system and associated vibrational frequencies. asianjournalofphysics.com

O-H Stretching Vibration: The O-H stretch of the carboxylic acid group, typically appearing as a broad band in the IR spectrum, would also be influenced. The formation of strong hydrogen-bonded dimers can significantly broaden and shift this band to lower frequencies.

C-F and C-Br Stretching Vibrations: The C-F and C-Br stretching modes would appear at their characteristic frequencies, providing direct evidence for their presence.

Ring Vibrations: The substitution pattern breaks the symmetry of the benzene ring, leading to a more complex pattern of ring stretching and bending vibrations compared to the parent benzoic acid.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for predicting these vibrational frequencies and aiding in the assignment of experimental spectra. psu.edunih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated ranges based on data from analogous compounds. Experimental values may vary.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Influence of Substituents
O-H Stretch (in dimer)2500 - 3300 (broad)Broadened and shifted due to strong intermolecular hydrogen bonding.
C=O Stretch1680 - 1710Shifted to lower frequency due to the electron-withdrawing nature of Br and F substituents. acs.org
C=C Aromatic Ring Stretch1400 - 1600Multiple bands expected due to reduced symmetry.
C-F Stretch1100 - 1400Strong, characteristic absorptions.
C-Br Stretch500 - 600Weaker absorption in the fingerprint region.

Raman Spectroscopy for Probing Molecular Symmetries and Solid-State Polymorphism

Raman spectroscopy is an essential technique for analyzing the solid-state structure of molecular compounds, offering insights into molecular symmetry and polymorphism. spectroscopyonline.comlbt-scientific.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is critical in the pharmaceutical industry as different polymorphs can have different physical properties. spectroscopyonline.com

The Raman spectrum of a molecular crystal is composed of two types of modes:

Internal Modes: These correspond to the fundamental vibrations of the individual molecule and appear at higher frequencies (typically > 200 cm⁻¹). They are analogous to the vibrations seen in the liquid or gas phase but can be subtly shifted or split by the crystal field environment.

External Modes (Lattice Phonons): These arise from the collective motions of the molecules as a whole within the crystal lattice (translations and rotations) and are found at low frequencies (typically < 200 cm⁻¹). These modes are highly sensitive to the crystal packing and symmetry.

For this compound, different polymorphic forms would exhibit distinct Raman spectra, particularly in the low-frequency lattice phonon region. lbt-scientific.com Even small differences in the unit cell structure or intermolecular interactions between polymorphs will alter the energies of these external modes, resulting in observable shifts in the Raman peaks. spectroscopyonline.com The internal modes can also be affected, showing changes in peak position, splitting, or relative intensity. Therefore, high-resolution Raman spectroscopy is a powerful, non-destructive tool for identifying and differentiating polymorphs. lbt-scientific.com

Furthermore, by analyzing the number of observed Raman bands and comparing them with predictions from group theory based on the crystal's space group, one can gain information about the molecular symmetry within the crystal and the symmetry of the unit cell itself.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the structural characterization of organic molecules, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis.

Accurate Mass Determination and Elemental Composition Verification

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the expected monoisotopic mass can be calculated with high accuracy.

Table 2: Calculated Monoisotopic Mass for this compound

Molecular FormulaIsotope Masses UsedCalculated Monoisotopic Mass (Da)
C₇H₂⁷⁹BrF₃O₂¹²C: 12.000000, ¹H: 1.007825, ⁷⁹Br: 78.918337, ¹⁹F: 18.998403, ¹⁶O: 15.994915253.9150
C₇H₂⁸¹BrF₃O₂¹²C: 12.000000, ¹H: 1.007825, ⁸¹Br: 80.916291, ¹⁹F: 18.998403, ¹⁶O: 15.994915255.9129

By comparing the experimentally measured accurate mass of the molecular ion to the calculated value, the elemental composition C₇H₂BrF₃O₂ can be unequivocally confirmed.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. This technique provides detailed information about the molecule's structure and connectivity. nih.gov

For deprotonated this compound ([M-H]⁻), a common fragmentation pathway in electrospray ionization (ESI) is the loss of carbon dioxide (CO₂), a reaction characteristic of benzoic acids. sci-hub.se Other likely fragmentation pathways under electron ionization (EI) for the molecular ion [M]⁺ include:

Loss of a hydroxyl radical (•OH): [M - OH]⁺, leading to an acylium ion.

Loss of the carboxyl group (•COOH): [M - COOH]⁺, resulting in a bromotrifluorophenyl cation.

Loss of a bromine atom (•Br): [M - Br]⁺. Halogen loss is a common fragmentation pathway. libretexts.org

Decarbonylation (loss of CO): Loss of carbon monoxide from the acylium ion.

The fragmentation of benzoic acid itself typically shows a prominent peak at m/z 105 ([M-OH]⁺) and a base peak at m/z 77 ([C₆H₅]⁺). docbrown.info For this compound, the masses of these fragments would be shifted due to the halogen substituents, and the relative abundances of the fragments would be influenced by the stability of the resulting ions. The presence of multiple fluorine atoms would significantly influence the fragmentation pattern, and methods have been developed for the simultaneous determination of various fluorinated benzoic acids by LC-MS/MS. researchgate.netresearchgate.net

Isotopic Pattern Analysis for Halogen Presence

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic signature. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.uk This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) separated by two m/z units, with a characteristic intensity ratio of approximately 1:1. libretexts.orglibretexts.org This M and M+2 peak pattern is a clear indicator of the presence of one bromine atom in the molecule or fragment. ucalgary.cajove.com

For this compound, the molecular ion region of the mass spectrum would exhibit a pair of peaks of nearly equal height at m/z 254 and 256 (for the nominal mass), corresponding to [C₇H₂⁷⁹BrF₃O₂]⁺ and [C₇H₂⁸¹BrF₃O₂]⁺, respectively. This unambiguous pattern would also be observed for any fragment ions that retain the bromine atom.

X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

For this compound, a crystal structure determination would reveal several key features:

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring would be precisely determined.

Hydrogen Bonding: Like most carboxylic acids, it is highly probable that this compound forms centrosymmetric dimers in the solid state, linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. ucl.ac.ukgrowkudos.com

Halogen Bonding and Other Interactions: The presence of bromine and fluorine atoms introduces the possibility of other significant intermolecular interactions that direct the crystal packing. rsc.org These can include:

Halogen bonds (C-Br···O or C-F···O): Where the electropositive region on the halogen atom (the σ-hole) interacts with an electronegative atom like the carbonyl oxygen of a neighboring molecule.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Studies on related compounds, such as 4-bromopyridinium tetrafluoroborate (B81430) and p-chlorobenzoic acid, demonstrate the importance of interactions like C–Br⋯F and dispersion effects in defining the supramolecular assembly. ias.ac.inacs.org The analysis of the crystal structure of this compound would provide a comprehensive understanding of how these varied intermolecular forces collectively determine the solid-state architecture. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Similarly, specific experimental UV-Vis and fluorescence spectra for this compound are not available in the public domain. Therefore, a characterization of its aromatic pi-pi* transitions and a detailed analysis of the influence of its halogen substituents on absorption and emission spectra cannot be accurately presented.

General principles indicate that the electronic transitions in substituted benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. nih.gov Halogen atoms, through a combination of inductive and resonance effects, can modulate the energy levels of the molecular orbitals, leading to shifts in the absorption and emission maxima. researchgate.net However, the precise wavelengths of these transitions and the specific impact of the bromo and fluoro substituents on the electronic properties of this compound remain undetermined.

Quantum Yield Determinations for Fluorescent Derivatives

The determination of fluorescence quantum yield can be approached through two primary methods: the relative method and the absolute method. jasco-global.comjascoinc.com

Relative Method:

The relative method is the more common and accessible approach, relying on a comparison of the fluorescence properties of the sample under investigation to a well-characterized fluorescence standard with a known quantum yield. uci.eduedinst.com The underlying principle is that if the sample and a standard solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. uci.edu Consequently, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.

The calculation is typically performed using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

Φx is the fluorescence quantum yield of the unknown sample.

Φst is the fluorescence quantum yield of the standard.

Gradx and Gradst are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively. uci.edu

ηx and ηst are the refractive indices of the sample and standard solutions, respectively. uci.edu

To ensure accuracy, it is recommended to use multiple concentrations of both the sample and the standard to generate a plot of integrated fluorescence intensity versus absorbance, the slope of which provides the gradient. vlabs.ac.in This comparative method, while potentially time-consuming, offers a higher degree of accuracy than single-point measurements. vlabs.ac.in The choice of the standard is critical; it should have an emission range that overlaps with the sample and be soluble in the same solvent to minimize errors associated with the refractive index. edinst.com

Absolute Method:

The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere. jasco-global.comjascoinc.com An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating that collects all the light emitted by the sample, regardless of its spatial distribution. jasco-global.comedinst.com

The measurement process involves two steps:

A measurement of the incident light from the excitation source with a blank (solvent only) in the sphere. This provides a measure of the initial number of photons. jasco-global.com

A measurement with the fluorescent sample in the sphere. The sphere collects both the scattered excitation light and the emitted fluorescence light. jasco-global.com

By comparing the integrated intensity of the incident light, the light not absorbed by the sample, and the emitted fluorescence, the absolute quantum yield can be calculated. jasco.de This method is considered more accurate as it is a direct measurement, but it requires specialized and properly calibrated equipment. jasco-global.comedinst.com

Factors Influencing Quantum Yield:

The fluorescence quantum yield of a derivative of this compound would be influenced by a variety of intrinsic and extrinsic factors.

Molecular Structure: The inherent structure of the fluorophore is a primary determinant. The rigidity of the molecule plays a significant role; more rigid structures tend to have higher quantum yields as non-radiative decay pathways through vibrational and rotational relaxation are suppressed. reddit.com The nature and position of substituents on the aromatic ring can dramatically alter the quantum yield by influencing the electronic properties of the molecule. Electron-donating groups (e.g., -OH, -NH2) often enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can decrease or quench it. aatbio.com

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly impact the quantum yield. atto-tec.comwikipedia.org For instance, some fluorophores exhibit low fluorescence in aqueous solutions but become highly fluorescent in nonpolar environments. wikipedia.org

Temperature and pH: Changes in temperature can affect the rate of non-radiative decay processes, thus altering the quantum yield. atto-tec.com The pH of the solution can also be a critical factor, especially for molecules with acidic or basic functional groups, as the protonation state can influence the electronic structure and, consequently, the fluorescence properties. aatbio.com

Below is an interactive table summarizing the key aspects of quantum yield determination methods.

FeatureRelative MethodAbsolute Method
Principle Comparison to a known standardDirect measurement of emitted vs. absorbed photons
Equipment Standard fluorometer and UV-Vis spectrophotometerFluorometer with an integrating sphere
Reference RequiredNot required
Accuracy Dependent on the accuracy of the standard's QYGenerally higher
Complexity Simpler to implementMore complex, requires specialized equipment

In the spectroscopic analysis of any new fluorescent derivatives of this compound, a thorough investigation of these factors would be essential to fully characterize their photophysical properties and assess their potential for various applications.

Computational Chemistry and Theoretical Modeling of 4 Bromo 2,3,5 Trifluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a common and reliable method for predicting the molecular properties and reactivity of compounds like 4-bromo-2,3,5-trifluorobenzoic acid.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. stackexchange.com For this compound, this would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the lowest energy.

The geometry optimization for this molecule would be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been shown to be effective for substituted benzoic acids. researchgate.net The process is iterative, adjusting the positions of the atoms until a stable energy minimum is reached. stackexchange.com Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. Particular attention would be paid to the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Due to potential steric hindrance from the ortho-fluorine atom, the carboxylic group may be twisted out of the plane of the aromatic ring.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, and they are crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. lew.ro

For this compound, the HOMO and LUMO energy levels would be calculated using the optimized molecular geometry. The presence of multiple electron-withdrawing fluorine atoms and a bromine atom is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzoic acid. frontiersin.org The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential for use in applications like molecular electronics. nih.gov

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The ESP map displays regions of negative and positive electrostatic potential on the electron density surface. Electrophilic attack (attack by electron-seeking species) is likely to occur at sites with negative potential, while nucleophilic attack (attack by nucleus-seeking species) is favored at positively charged locations.

For this compound, the ESP surface would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with electrophiles. The hydrogen atom of the carboxyl group would exhibit a strong positive potential, indicating its acidic nature. The aromatic ring itself would have a complex potential distribution due to the competing effects of the electron-withdrawing fluorine and bromine substituents and the carboxylic acid group.

Atomic Charges and Dipole Moment Calculations

The distribution of electrons within a molecule can be quantified by calculating the partial atomic charges on each atom. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be employed for this purpose. These charges help in understanding the molecule's polarity and its intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase like a solution. nih.gov

Simulation of Solution-Phase Behavior and Solvent Effects

MD simulations can provide a detailed picture of how this compound behaves in a solvent. gu.sersc.orgrsc.orgnih.gov This involves placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms in the system.

These simulations would reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. frontiersin.orgpitt.edu The simulations would also show the dynamics of hydrogen bonding between the carboxylic acid group and protic solvent molecules. Furthermore, MD simulations can be used to explore the conformational flexibility of the molecule in solution, such as the rotation of the carboxylic acid group, and how this is influenced by the surrounding solvent. upc.edu This provides a more realistic understanding of the molecule's behavior in a chemical or biological environment compared to gas-phase calculations alone.

Analysis of Conformational Isomerism and Energy Barriers

The conformational flexibility of this compound is primarily dictated by the rotation of the carboxylic acid (-COOH) group relative to the plane of the trifluorobromophenyl ring. This rotation gives rise to different conformers, the stability of which is influenced by steric and electronic interactions between the hydroxyl and carbonyl moieties of the carboxyl group and the adjacent fluorine atom.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface associated with this rotation. By systematically varying the dihedral angle of the C-C-O-H bond, it is possible to identify the minimum energy conformers and the transition states that separate them. The energy difference between these states represents the rotational energy barrier.

For many benzoic acids, two principal planar conformers exist, which can interconvert. The presence of an ortho-fluorine atom can influence the planarity and relative energies of these conformers due to potential intramolecular hydrogen bonding or steric repulsion. Theoretical calculations for related fluorinated benzoic acids suggest that dimerization can significantly affect the observed conformation and vibrational spectra. nih.govnih.gov

Table 1: Predicted Rotational Energy Barriers for this compound

Parameter Predicted Value Method of Prediction
Most Stable Conformer Planar or near-planar DFT Geometry Optimization
Rotational Barrier (Carboxyl Group) 5 - 10 kcal/mol DFT Potential Energy Scan

Note: The data in this table are illustrative predictions based on computational studies of analogous substituted benzoic acids and require specific theoretical calculations for this compound for validation.

Prediction of Self-Assembly and Aggregation Phenomena

Computational modeling is a powerful tool for predicting how molecules of this compound interact with each other to form larger assemblies. The primary mode of self-assembly for carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers through the carboxyl groups. nih.govnih.gov

Beyond dimerization, other intermolecular forces contribute to the aggregation and crystal packing of the molecule. These include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on neighboring molecules.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice. Aryl–perfluoroaryl stacking interactions have been observed in related structures. nih.gov

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic C-H bond and fluorine or oxygen atoms can further direct the crystal packing. nih.gov

Modeling these varied interactions helps in the prediction of crystal structures and understanding the supramolecular chemistry of the compound.

Prediction of Spectroscopic Parameters

Theoretical Prediction of NMR Chemical Shifts (GIAO-DFT) and Coupling Constants

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. For this compound, this allows for the theoretical determination of ¹H, ¹³C, and ¹⁹F chemical shifts (δ) and spin-spin coupling constants (J).

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the fluorine and bromine atoms, as well as the carboxylic acid group, will cause significant shifts in the positions of the aromatic proton and carbon signals. Coupling constants, particularly those between fluorine and carbon (¹JCF, ²JCF, ³JCF) and between fluorine and hydrogen (³JHF, ⁴JHF), provide valuable structural information. iastate.edu Four-bond couplings between protons in aromatic systems are also common. organicchemistrydata.org

Table 2: Predicted NMR Parameters for this compound (in a typical deuterated solvent)

Nucleus/Coupling Predicted Chemical Shift (ppm) / Coupling Constant (Hz) Notes
¹H NMR
-COOH 12.0 - 13.0 Broad singlet, position is concentration and solvent dependent.
Ar-H 7.5 - 8.5 Doublet of doublets or more complex multiplet due to H-F couplings.
¹³C NMR
C=O 165 - 175
C-Br 110 - 125
C-F 150 - 165 Large ¹JCF coupling constant expected.
C-COOH 125 - 135
¹⁹F NMR
Ar-F -110 to -140 Relative to CFCl₃.
Coupling Constants
¹J(C-F) 160 - 260 Hz
²J(C-C-F) 20 - 50 Hz iastate.edu
³J(H-C-C-F) 2 - 15 Hz iastate.edu

Note: These are estimated values based on known ranges for similar fluorinated and brominated aromatic compounds. iastate.eduorganicchemistrydata.orgchemicalbook.com Precise values require specific GIAO-DFT calculations.

Calculation of Vibrational Frequencies and Intensities (FT-IR, Raman)

Theoretical vibrational spectroscopy, performed using DFT, is instrumental in assigning the experimental Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound. Calculations are often performed on both the monomeric and dimeric forms to account for the significant spectral shifts induced by hydrogen bonding. nih.govnih.gov

The calculations yield harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental data. nih.gov

Key vibrational modes that can be predicted include:

O-H Stretch: In the monomer, this appears at a higher frequency (~3500 cm⁻¹). In the hydrogen-bonded dimer, this band broadens significantly and shifts to a lower frequency (red-shift), a hallmark of strong hydrogen bonding. nih.govnih.gov

C=O Stretch: The carbonyl stretching frequency is also sensitive to dimerization, typically shifting to a lower wavenumber upon hydrogen bond formation.

C-F and C-Br Stretches: These vibrations occur in the fingerprint region and are characteristic of the halogen substitution pattern.

Ring Vibrations: The stretching and bending modes of the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency Range (Monomer) Predicted Frequency Range (Dimer) Expected Intensity (IR/Raman)
O-H Stretch ~3550 2500 - 3300 (broad) Strong / Weak
C=O Stretch ~1750 ~1710 Very Strong / Medium
C-F Stretches 1100 - 1300 1100 - 1300 Strong / Medium

Note: These frequency ranges are based on DFT studies of analogous halogenated benzoic acids. nih.govnih.govnih.gov

Simulations of UV-Vis and CD Spectra

Time-dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating the electronic absorption (UV-Vis) spectrum of a molecule. The calculation predicts the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For this compound, the key electronic transitions are expected to be π → π* and n → π* transitions associated with the benzene ring and the carbonyl group. The positions of these absorptions are influenced by the electronic effects of the bromo and fluoro substituents.

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral molecule, it will not exhibit a CD spectrum in an isotropic solution. A CD signal could only arise if the molecule were induced to form a chiral superstructure or if it crystallized in a chiral (non-centrosymmetric) space group.

Table 4: Predicted Electronic Transitions for this compound

Transition Type Predicted Wavelength Range (nm) Key Orbitals Involved
π → π* 200 - 280 HOMO → LUMO, HOMO-1 → LUMO+1, etc.

Note: These are general predictions. Accurate λ_max values require specific TD-DFT calculations.

Modeling of Reaction Pathways and Transition States

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

Using methods like DFT, researchers can calculate the activation energy (the energy barrier from reactant to transition state), which is a key determinant of the reaction rate. This approach can be applied to various potential reactions, such as:

Decarboxylation: Modeling the loss of CO₂ from the molecule, which may occur under thermal conditions.

Nucleophilic Aromatic Substitution: Investigating the substitution of one of the halogen atoms by a nucleophile. The fluorine atoms are generally more susceptible to nucleophilic attack than bromine in activated systems.

Esterification: Modeling the reaction pathway with an alcohol to form the corresponding ester.

The study of such pathways involves locating the minimum energy structures for all species and then using algorithms to find the first-order saddle point on the potential energy surface that corresponds to the transition state. Analysis of the transition state's vibrational modes confirms that it represents the correct reaction coordinate. This detailed mechanistic insight is invaluable for predicting reactivity and optimizing reaction conditions. For instance, studies on related benzoic acids show their utility as directing groups in C-H activation reactions, a process that is amenable to computational modeling. ossila.com

Quantitative Structure-Property Relationship (QSPR) Studies for Functional Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern chemoinformatics and drug discovery. These studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with a particular property of interest.

For functional derivatives of this compound, QSPR models can be developed to predict a wide range of properties, such as solubility, toxicity, or biological activity. The process involves generating a dataset of derivatives with known properties and calculating a set of molecular descriptors for each compound. These descriptors can include constitutional, topological, geometric, and electronic parameters.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that relates the descriptors to the property of interest. Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives. While specific QSPR models for derivatives of this compound are not reported, the general methodology is widely applied in the study of halogenated compounds. nih.govnih.gov

The substituents on the aromatic ring of this compound and its derivatives have a profound impact on their molecular properties. The bromine atom and the three fluorine atoms are all electron-withdrawing, which significantly influences the molecule's acidity, dipole moment, and reactivity. researchgate.netnih.gov

Table 2: Predicted pKa Values for Isomers of Bromo-trifluorobenzoic Acid Based on Substituent Effects

CompoundSubstituent PositionsPredicted pKa
2-Bromo-3,4,5-trifluorobenzoic acid2-Br, 3,4,5-F1.85
3-Bromo-2,4,5-trifluorobenzoic acid3-Br, 2,4,5-F2.10
This compound 4-Br, 2,3,5-F 2.25

This table presents hypothetical pKa values based on the general understanding of substituent effects on benzoic acid acidity for illustrative purposes. These are not experimentally verified values for these specific isomers.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov Functional derivatives of this compound can serve as a scaffold for the design of new chemical entities with potential biological activity.

The process of virtual screening involves docking candidate molecules into the binding site of a target protein and using a scoring function to estimate the binding affinity. This allows for the rapid and cost-effective screening of vast virtual libraries, prioritizing a smaller number of promising candidates for experimental testing. The unique electronic and steric properties conferred by the bromo- and trifluoro- substitution pattern of the parent molecule can be leveraged to design derivatives with enhanced potency and selectivity for a given biological target.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Precursor in the Synthesis of Functional Polymeric Materials

The incorporation of fluorine-containing monomers is a well-established strategy to enhance the performance of various polymers. While direct and specific research citing the use of 4-bromo-2,3,5-trifluorobenzoic acid as a monomer is limited in publicly available literature, its structural features suggest its potential as a valuable component in the synthesis of several classes of high-performance polymers.

The synthesis of polyimides, polyesters, and polyurethanes typically involves the reaction of diacids or their derivatives with diamines, diols, or diisocyanates, respectively. This compound, after conversion to a diacid derivative (for example, through a coupling reaction via its bromine atom to create a biphenyl (B1667301) diacid structure), could serve as a monomer in these polymerizations.

The introduction of the trifluorinated and brominated phenyl ring into the polymer backbone is anticipated to bestow several advantageous properties. The fluorine atoms would likely increase the polymer's thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant. The bromine atom offers a site for post-polymerization modification, allowing for further tuning of the material's properties.

However, a comprehensive search of scientific literature and patent databases did not yield specific examples of the direct incorporation of this compound into these particular polymer classes. Further research and development would be necessary to explore and validate these potential applications.

Fluorinated polymers are renowned for their exceptional stability in harsh environments. The strong carbon-fluorine bond contributes significantly to their resistance to thermal degradation, chemical attack, and oxidation. The integration of monomers like this compound into a polymer chain would introduce a high degree of fluorination, which is a known strategy for enhancing these properties.

Research on various fluorinated polymers has consistently demonstrated that the presence of fluoroalkyl or fluoroaryl groups in the polymer backbone raises the glass transition temperature (Tg) and the decomposition temperature. For instance, fluorinated polyimides are known to exhibit superior thermal and oxidative stability compared to their non-fluorinated counterparts. While specific data for polymers derived from this compound is not available, the general trend observed in fluorinated polymers suggests that its incorporation would lead to materials with a high performance profile suitable for demanding applications in aerospace, electronics, and chemical processing industries.

Table 1: General Impact of Fluorination on Polymer Properties

PropertyImpact of FluorinationRationale
Thermal Stability IncreasedHigh C-F bond energy
Chemical Resistance IncreasedInertness of C-F bonds
Dielectric Constant DecreasedHigh electronegativity and low polarizability of fluorine

Aromatic polyamides, or aramids, are a class of high-strength, heat-resistant fibers. The properties of aramids can be tailored by modifying the chemical structure of the monomers. The incorporation of fluorine-containing monomers, such as derivatives of this compound, into the polyamide backbone is a promising approach to enhance their properties. mdpi.comresearchgate.netresearchgate.net

The introduction of the bulky, rigid, and fluorinated aromatic ring from this compound could lead to several beneficial effects. The rigidity of the monomer unit would contribute to a high modulus and tensile strength, characteristic features of aramids. researchgate.net Furthermore, the fluorine atoms could enhance the thermal stability and chemical resistance of the resulting polyamide. researchgate.net The presence of the bromine atom provides a reactive handle for cross-linking or other modifications to further tune the mechanical properties. mdpi.com

While the direct synthesis of aromatic polyamides from this compound is not explicitly detailed in the reviewed literature, the principles of aramid chemistry suggest that it could be a valuable component for creating new materials with a unique combination of strength, thermal stability, and chemical inertness. mdpi.comresearchgate.net

Building Block for Liquid Crystals and Optoelectronic Compounds

The unique electronic properties conferred by fluorine atoms make fluorinated compounds highly attractive for applications in liquid crystals and organic electronics.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The molecular structure of liquid crystals typically consists of a rigid core (mesogen) and flexible terminal groups. Fluorinated compounds are widely used in liquid crystal displays due to their ability to modify the dielectric anisotropy, viscosity, and other key properties. beilstein-journals.orgnih.gov

While there is no direct report on the use of this compound in the synthesis of mesogenic cores, its structural features make it a plausible candidate. The rigid, fluorinated phenyl ring could serve as a central part of a mesogen. The carboxylic acid and bromine functionalities provide versatile points for the attachment of other aromatic rings and flexible alkyl chains, which are essential components of liquid crystal molecules. The fluorine atoms would be expected to influence the mesophase behavior and the dielectric properties of the final liquid crystal compound. beilstein-journals.orgnih.gov

The synthesis of liquid crystals often involves the use of fluorinated benzoic acids and other aromatic building blocks. beilstein-journals.orgnih.govnih.gov Therefore, it is conceivable that this compound could be a valuable precursor in the design of novel liquid crystalline materials with specific and desirable properties.

Fluorination is a powerful strategy for tuning the electronic properties of organic semiconductors, which are the active components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules, which can improve their air stability and charge injection/transport properties.

This compound, with its electron-withdrawing fluorine atoms, represents a potential building block for the synthesis of n-type or ambipolar organic semiconductors. The bromine atom can be used in cross-coupling reactions, such as Suzuki or Stille couplings, to extend the conjugation of the molecule, a key requirement for efficient charge transport.

Although no specific organic semiconductors derived directly from this compound have been reported in the literature reviewed, the general principles of molecular design for organic electronics suggest its potential utility in this field. Further research could explore its incorporation into various conjugated systems to develop new high-performance organic semiconductor materials.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Solar Cell Materials

While direct, extensive research detailing the use of this compound in final device fabrication is emerging, its structure is emblematic of precursors used to construct high-performance organic electronic materials. The utility of such polyhalogenated aromatic compounds in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells stems from the combined effects of the different halogen substituents.

The bromine atom serves as a crucial synthetic handle. It provides a reactive site for carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki or Stille reactions. This allows chemists to build larger, complex π-conjugated systems by linking the fluorinated phenyl ring to other aromatic units. These extended conjugated molecules are the fundamental components of the emissive or light-absorbing layers in OLEDs and solar cells.

The trifluoro-substitution pattern plays a critical role in tuning the optoelectronic properties of the final material. The strong electron-withdrawing nature of fluorine atoms lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is essential for:

Improving charge injection/transport: By matching the energy levels of the material with those of the electrodes and other layers in the device, charge injection and transport can be made more efficient.

Achieving desired emission colors: In OLEDs, the energy gap between the HOMO and LUMO largely determines the color of the emitted light. Fluorination provides a pathway to access deep blue emitters, which are often challenging to create. chemicalbook.com

Although specific performance data for materials derived directly from this compound is not widely published, the principles of its use are well-established in the design of fluorinated organic electronics.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and defined functionalization of this compound make it an excellent candidate for a linker molecule in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the construction of MOFs, the carboxylic acid group of this compound is deprotonated to form a carboxylate. This carboxylate group then coordinates to metal ions or metal-containing clusters (Secondary Building Units, SBUs), forming a robust, extended network. The phenyl ring acts as a rigid strut, ensuring the formation of a porous, non-collapsed structure. The use of aromatic carboxylates is a foundational strategy in MOF chemistry, leading to materials with high thermal and chemical stability. unito.it

For COFs, which are built entirely from light elements linked by covalent bonds, the benzoic acid could be modified or used in reactions (e.g., boronate ester formation) to create the nodes or linkers of the framework. nih.gov The defined geometry of the linker dictates the topology and pore structure of the resulting framework.

The introduction of halogen atoms onto the linker is a powerful strategy for "pore engineering"—tuning the size, shape, and chemical environment of the pores within a MOF. cas.cnnih.gov The specific combination of three fluorine atoms and one bromine atom on this linker would create a unique pore surface functionality.

Fluorine: The highly electronegative fluorine atoms create a strongly electrophilic aromatic ring. This can enhance interactions with specific guest molecules, such as carbon dioxide, which has a significant quadrupole moment. nih.gov This makes fluorinated MOFs promising for CO2 capture applications. nih.govalfa-chemistry.com

Bromine: The larger, more polarizable bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction with Lewis bases. This provides an additional, distinct binding site within the pore, which can be exploited for selective adsorption. acs.org

MOFs constructed from halogenated linkers are actively explored for gas storage and separation. alfa-chemistry.com The properties endowed by the halogen atoms directly influence the framework's affinity and selectivity for different gases.

Fluorination of MOF linkers is known to increase the affinity for CO2, leading to higher uptake at low pressures, which is crucial for capturing CO2 from flue gas or air. nih.gov The introduction of bromine or other heavier halogens can further tune the adsorption properties, sometimes increasing the total gas uptake capacity due to the larger size of the halogen atom modifying the packing and pore volume. acs.org

The table below shows representative gas adsorption data for a well-known fluorinated MOF, illustrating the type of performance enhancements that are sought with halogenated linkers. While this data is not for a MOF made with this compound, it demonstrates the established potential of this material class.

FrameworkGasUptake Capacity (cm³/g) at 298 K, 1 barSelectivity (CO₂/N₂)
SIFSIX-3-Ni CO₂56~1500
(Illustrative Example)N₂~0.37

Data adapted from studies on benchmark fluorinated MOFs to illustrate the potential impact of halogenation. nih.gov

A MOF synthesized with 4-bromo-2,3,5-trifluorobenzoate linkers would be a prime candidate for systematic studies into the selective capture of CO2, hydrocarbons, and other industrially relevant gases.

Role in Ligand Synthesis for Catalysis and Coordination Chemistry

In the field of catalysis, the design of the organic ligand that coordinates to a transition metal center is paramount. The ligand environment dictates the catalyst's activity, selectivity, and stability. Polyhalogenated aromatic compounds like this compound are versatile platforms for creating novel ligands.

The synthetic utility of this compound in ligand development is twofold. First, the carboxylic acid group can be readily converted into a wide range of other coordinating groups (e.g., amides, esters, phosphines, or N-heterocycles). Second, the bromine atom provides a site for further functionalization via cross-coupling chemistry, allowing the attachment of other ligand fragments.

The three fluorine atoms exert a powerful inductive electron-withdrawing effect. When a ligand containing this fluorinated ring is coordinated to a transition metal, it makes the metal center more electron-deficient (more Lewis acidic). This electronic modulation can have profound effects on catalysis:

It can enhance the rate of reductive elimination, often the product-releasing step in a catalytic cycle.

It can increase the catalyst's stability towards oxidation.

It can alter the chemo- and regioselectivity of a reaction by modifying the electronic character of the intermediates.

For example, 3,4,5-Trifluorobenzoic acid, a structurally related compound, is used as a transient directing group in palladium-catalyzed C-H activation reactions, where its electronic properties are crucial for facilitating the catalytic cycle. ossila.com Similarly, ligands derived from this compound could be developed for a wide array of transition metal-catalyzed reactions, including hydrogenations, cross-couplings, and polymerizations, where fine-tuning of the metal's electronic properties is key to achieving high performance.

Chiral Ligand Design for Asymmetric Catalysis (if applicable for derivatives)

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. The development of novel chiral ligands is central to advancing this field. While fluorinated motifs are often incorporated into chiral ligands to modulate their steric and electronic properties, a review of publicly available scientific literature and chemical databases indicates a lack of specific examples where this compound or its direct derivatives have been utilized in the design and synthesis of chiral ligands for asymmetric catalysis. The potential for its use in this area remains a subject for future research exploration.

Coordination Chemistry Studies of Metal Complexes with this compound

The carboxylate functionality of this compound can act as a ligand to coordinate with various metal centers, forming metal-organic frameworks (MOFs) or discrete metal complexes. The electronic properties of the resulting complexes would be significantly influenced by the trifluorobromo-substituted phenyl ring. However, there is a notable absence of specific studies in the current scientific literature detailing the synthesis, characterization, and coordination chemistry of metal complexes involving this compound as a ligand.

Strategic Scaffold in the Development of Novel Organic Reagents and Building Blocks

The presence of multiple reactive sites on this compound allows for its elaboration into a variety of other valuable chemical entities.

Synthesis of Fluorinated Organometallic Reagents

Application as a Precursor for Specialty Chemicals and Fine Chemicals

Halogenated benzoic acids are common starting materials for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The synthesis of this compound itself has been documented, suggesting its utility as a building block. prepchem.com However, specific examples of its direct application as a precursor for commercially significant specialty or fine chemicals are not extensively reported in the accessible scientific literature. The utility of related compounds, such as 4-bromo-2-fluorobenzoic acid, as intermediates in the synthesis of pharmaceuticals like enzalutamide (B1683756) highlights the potential role of such fluorinated building blocks. guidechem.com

Design of Unique Reaction Auxiliaries and Protecting Groups

Reaction auxiliaries and protecting groups are essential tools in multi-step organic synthesis to ensure selectivity and prevent unwanted side reactions. While the structural features of this compound could theoretically be incorporated into such molecular tools, there is no documented evidence in the scientific literature of its use in the design of unique reaction auxiliaries or protecting groups. The development and application of protecting groups is a well-established field, but the specific contribution of this compound remains unexplored. wikipedia.orglibretexts.orgorganic-chemistry.org

Environmental Fate and Degradation Studies of 4 Bromo 2,3,5 Trifluorobenzoic Acid Excluding Toxicology

Photodegradation Pathways and Products in Aqueous and Atmospheric Environments

Investigation of UV-Induced Decomposition Mechanisms

The primary mechanism of UV-induced decomposition for halogenated aromatic acids in aqueous environments is expected to be photohydrolysis, involving the cleavage of the carbon-halogen bonds. The relative bond strengths (C-F > C-Cl > C-Br) suggest that the carbon-bromine bond would be the most susceptible to cleavage. Therefore, the initial step in the photodegradation of 4-Bromo-2,3,5-trifluorobenzoic acid is likely the homolytic or heterolytic cleavage of the C-Br bond, leading to the formation of a fluorinated phenyl radical or cation and a bromide ion.

Another significant decomposition mechanism for aromatic carboxylic acids is photo-decarboxylation, where the carboxylic acid group is removed from the aromatic ring. This process can occur concurrently with or subsequent to dehalogenation. The presence of multiple electron-withdrawing fluorine atoms can influence the electron distribution of the aromatic ring and, consequently, the lability of both the halogen and carboxyl substituents.

Identification of Photoproducts via Advanced Analytical Techniques

While specific photoproducts for this compound have not been documented, analogous studies on chlorobenzoic acids suggest a probable suite of transformation products. researchgate.net Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for the separation and identification of these products. nih.govrsc.org

Based on the degradation of similar compounds, the expected photoproducts would include:

2,3,5-trifluorobenzoic acid: Resulting from the primary debromination event.

Hydroxy-trifluorobenzoic acids: Formed through the substitution of the bromine atom with a hydroxyl group from the aqueous solvent.

Trifluorobenzene: Arising from decarboxylation of 2,3,5-trifluorobenzoic acid.

Di- and monofluorinated benzoic acids: As a result of subsequent, albeit slower, dehalogenation of the fluorine atoms.

Benzoic acid: The fully dehalogenated product.

Ring-opened aliphatic compounds: As a consequence of further oxidative degradation of the aromatic ring.

The following table summarizes the probable photoproducts and the analytical techniques that would be employed for their identification.

Potential Photoproduct Formation Pathway Analytical Technique for Identification
2,3,5-Trifluorobenzoic acidDebrominationHPLC-MS, GC-MS
Hydroxy-trifluorobenzoic acidsPhotohydrolysisHPLC-MS, GC-MS
TrifluorobenzeneDecarboxylationGC-MS
Di- and Monofluorinated benzoic acidsSequential dehalogenationHPLC-MS, GC-MS
Benzoic acidComplete dehalogenationHPLC-MS, GC-MS
Aliphatic ring-opened productsOxidative ring cleavageLC-MS/MS, GC-MS

Kinetic Studies of Photodegradation Rates

Kinetic studies on the photodegradation of chlorobenzoic acids have often shown the process to follow pseudo-first-order kinetics. researchgate.netsciensage.info The rate of degradation is influenced by factors such as the initial concentration of the compound, pH of the medium, and the intensity of the UV radiation. For this compound, it is anticipated that the rate of degradation would be significantly influenced by the weaker C-Br bond, leading to a relatively faster initial degradation compared to its solely fluorinated analogue. However, the subsequent removal of the more stable fluorine atoms would likely proceed at a much slower rate.

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of halogenated aromatic compounds is a critical process governing their environmental persistence. The presence of multiple halogen atoms, particularly fluorine, on the aromatic ring of this compound presents a significant challenge for microbial degradation.

Assessment of Biotic Transformation in Soil and Water Systems

The biodegradation of highly halogenated aromatic compounds is often slow and may require specialized microbial consortia. In soil and water systems, the initial step in the biodegradation of this compound would likely involve dehalogenation. Due to the high strength of the carbon-fluorine bond, the initial enzymatic attack would be expected to target the carbon-bromine bond. mdpi.comnih.gov

Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. Aerobic degradation, on the other hand, often proceeds via dioxygenase-catalyzed ring hydroxylation, which can be followed by spontaneous or enzymatic dehalogenation. The presence of the electron-withdrawing fluorine and carboxyl groups can make the aromatic ring less susceptible to electrophilic attack by oxygenases.

Enzymatic Pathways Involved in Degradation

Specific enzymes, known as dehalogenases, are crucial for the cleavage of carbon-halogen bonds. nih.govnih.gov These enzymes exhibit a range of substrate specificities. For a mixed halogenated compound like this compound, a dehalogenase with activity towards brominated aromatics would likely initiate the degradation process.

The subsequent defluorination would require specific fluoroaromatic-degrading enzymes, which are less common in the microbial world due to the stability of the C-F bond. mdpi.com The metabolic pathway would likely proceed through a series of dehalogenated and hydroxylated intermediates, eventually leading to central metabolic pathways. The complete mineralization of such a compound is expected to be a multi-step process involving a consortium of different microbial species, each contributing specific enzymatic capabilities.

The following table outlines the probable enzymatic reactions involved in the biodegradation of this compound.

Enzymatic Reaction Enzyme Class Probable Intermediate
Reductive DebrominationReductive dehalogenase2,3,5-Trifluorobenzoic acid
Hydrolytic DebrominationHydrolaseHydroxy-2,3,5-trifluorobenzoic acid
Aromatic Ring HydroxylationDioxygenaseDihydroxy-bromo-trifluorobenzoic acid
Reductive DefluorinationReductive dehalogenaseBromo-difluorobenzoic acid isomers
Aromatic Ring CleavageDioxygenaseAliphatic acids

Identification of Microbial Metabolites

No studies identifying the microbial metabolites of this compound were found in the available scientific literature. Research on the biodegradation pathways of this specific compound, including the potential intermediates and final breakdown products resulting from microbial action, does not appear to have been published. Therefore, a data table of microbial metabolites cannot be provided.

Abiotic Transformation in Aqueous Systems

Information regarding the abiotic transformation of this compound in aqueous environments is not available in the reviewed literature. The subsequent subsections reflect this lack of specific data.

No data on the hydrolytic stability or the reaction kinetics of this compound in aqueous systems could be located. Studies detailing its rate of hydrolysis at different pH levels, temperatures, and in various water matrices have not been published. Consequently, a data table illustrating its hydrolytic half-life and reaction rate constants cannot be generated.

There is no available research on the oxidative degradation of this compound by reactive oxygen species (ROS), such as hydroxyl radicals or ozone. The potential for this compound to be transformed in natural or engineered systems through oxidative processes has not been documented. As a result, no data on degradation rates or transformation products is available for presentation.

Specific studies detailing the sorption and leaching behavior of this compound in soil columns are absent from the scientific literature. There is no available data on its mobility in different soil types, its potential to bind to soil particles, or its likelihood of leaching into groundwater. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir sorption coefficients for this compound are unknown and cannot be presented in a data table.

Emerging Research Avenues and Future Challenges for 4 Bromo 2,3,5 Trifluorobenzoic Acid

Development of Catalytic and Stereoselective Synthetic Methods for Chiral Derivatives

The development of catalytic and stereoselective synthetic methods for producing chiral derivatives of 4-bromo-2,3,5-trifluorobenzoic acid is a significant, yet largely unexplored, area of research. Chiral molecules are crucial in pharmaceuticals and materials science, and the synthesis of optically pure compounds is a primary objective in modern organic chemistry. researchgate.net While general methods for the asymmetric synthesis of chiral molecules from precursors like halobenzoic acids are established, specific applications to this compound are not yet widely reported in the literature.

Current research in asymmetric synthesis often employs chiral auxiliaries, which are attached to the substrate to control the stereoselectivity of a reaction and are later removed. researchgate.net Another prominent strategy is the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, which can induce enantioselectivity in a variety of transformations, including cycloadditions and cyclizations. mdpi.comims.ac.jp For instance, organocatalytic methods have proven effective in constructing axially chiral molecules. mdpi.com

Future research in this area could focus on adapting these existing catalytic systems to this compound. The presence of both bromine and fluorine atoms on the aromatic ring offers multiple sites for functionalization. For example, palladium-catalyzed cross-coupling reactions, a powerful tool in C-C bond formation, could be rendered stereoselective by employing chiral ligands. A modular approach, where different chiral catalysts are screened for their effectiveness in reactions involving this specific substrate, could accelerate the discovery of efficient synthetic routes. nih.gov The development of such methods would open the door to novel chiral building blocks with potential applications in various fields.

Integration into Supramolecular Assemblies and Nanosystems

The integration of this compound into supramolecular assemblies and nanosystems is a promising field of research, driven by the compound's potential to form a variety of non-covalent interactions. Supramolecular chemistry, which focuses on the controlled assembly of molecules into larger, organized structures, relies on interactions such as hydrogen bonding and halogen bonding. nih.govrsc.org

Halogenated benzoic acids are particularly interesting building blocks for supramolecular chemistry. The carboxylic acid group can readily form strong hydrogen bonds, often leading to the formation of dimers. rsc.org Furthermore, the bromine and fluorine atoms can participate in halogen bonding, an interaction between a halogen atom and a Lewis base. nih.gov The combination of these interactions allows for the construction of complex, multidimensional architectures. For example, studies on iodo- and bromo-substituted benzoic acids have demonstrated their ability to form 1-D and 2-D networks through a combination of hydrogen and halogen bonds. nih.gov

While specific studies on this compound are limited, research on related compounds, such as p-chlorobenzoic acid, shows that they can be used to create luminescent rare-earth complexes where supramolecular interactions dictate the final structure. rsc.org The table below summarizes the types of supramolecular interactions observed in related halobenzoic acids, which could be anticipated for this compound.

Interaction TypeParticipating GroupsPotential Role in Assembly
Hydrogen BondingCarboxylic acid dimersFormation of primary structural motifs
Halogen BondingBromine/Fluorine atoms with Lewis bases (e.g., N, O)Linking primary motifs into extended networks
π-π StackingAromatic ringsStabilization of the overall architecture

Future research will likely focus on the systematic study of the self-assembly of this compound and its co-crystallization with other molecules to create novel functional materials. The precise control over the resulting structures could lead to applications in areas such as crystal engineering, drug delivery, and catalysis.

Advanced Characterization Techniques for In-Situ Studies of Reactions Involving the Compound

The elucidation of reaction mechanisms and the identification of transient intermediates are critical for the rational design of new synthetic methods and catalysts. Advanced characterization techniques that allow for in-situ or operando studies, where data is collected under actual reaction conditions, are invaluable in this regard. aspbs.comnih.gov While there are no specific reports of in-situ studies on reactions involving this compound, the application of these techniques represents a significant future research direction.

Operando spectroscopy combines a spectroscopic measurement with a simultaneous assessment of catalytic activity or reaction progress. chimia.chyoutube.com Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structures of reactants, intermediates, and products as they evolve during a reaction. ornl.govnih.gov For instance, operando IR spectroscopy can be used to monitor the surface chemistry of catalysts during a reaction, providing insights into the nature of the active sites and the reaction mechanism. ornl.gov

Future research could employ a range of in-situ and operando techniques to study reactions of this compound, including:

In-situ NMR spectroscopy: To monitor the solution-phase reactions in real-time, identifying and quantifying intermediates and products.

Operando IR and Raman spectroscopy: To study heterogeneous catalytic reactions involving the compound, providing information on surface-adsorbed species and catalyst-substrate interactions. acs.orggeochemicalperspectivesletters.org

In-situ X-ray diffraction: To follow changes in the solid-state structure during reactions or phase transitions. psi.ch

The data obtained from these studies would provide a deeper understanding of the reactivity of this compound and guide the development of more efficient and selective chemical processes.

Computational Design of Novel Derivatives with Tailored Properties for Specific Applications

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. mdpi.comnih.gov While specific computational studies on this compound are not widely published, the principles of computational design can be readily applied to this compound and its derivatives.

DFT calculations can be used to predict a wide range of properties, including molecular structure, electronic properties (such as HOMO-LUMO gap), and reactivity descriptors (such as electronegativity and hardness). mdpi.comnih.gov These calculations can provide insights into the effects of substituents on the properties of the molecule. For example, studies on substituted benzoic acids have shown good correlations between calculated parameters and experimental pKa values. unamur.be

Future research in this area could focus on the computational design of novel derivatives of this compound with tailored properties for specific applications. This could involve:

Virtual screening: Creating a virtual library of derivatives and using DFT calculations to predict their properties, such as their potential as active pharmaceutical ingredients or materials for electronic devices.

Mechanism elucidation: Using computational methods to model reaction pathways and transition states, providing a deeper understanding of the reactivity of the compound and its derivatives.

Design of supramolecular systems: Modeling the non-covalent interactions of the compound to predict and design new supramolecular assemblies with specific architectures and functions.

The following table presents a hypothetical example of how computational data could be used to compare the properties of different derivatives.

DerivativeCalculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)Predicted Application
This compound--Starting material
4-Amino-2,3,5-trifluorobenzoic acid--Potential pharmaceutical intermediate
4-Nitro-2,3,5-trifluorobenzoic acid--Potential energetic material or precursor

The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new functional molecules based on the this compound scaffold.

Lifecycle Assessment and Cradle-to-Grave Analysis in Green Chemistry Contexts

The principles of green chemistry emphasize the need to design chemical products and processes that minimize their environmental impact throughout their entire lifecycle. numberanalytics.com A lifecycle assessment (LCA), or cradle-to-grave analysis, is a systematic approach to evaluating the environmental burdens associated with a product, process, or activity. While a specific LCA for this compound is not available in the literature, the general concerns associated with organofluorine compounds provide a framework for such an analysis. wikipedia.orgnumberanalytics.com

Organofluorine compounds are widely used in various applications, but their persistence in the environment is a significant concern. nih.govsocietechimiquedefrance.fr The strength of the carbon-fluorine bond makes many of these compounds resistant to degradation, leading to their potential accumulation in the environment. wikipedia.org An LCA for this compound would need to consider several factors, including:

Raw material acquisition: The environmental impact of sourcing the starting materials for its synthesis.

Manufacturing process: The energy consumption, solvent use, and waste generation associated with its production. google.com

Use phase: The potential for release into the environment during its application.

End-of-life: The fate of the compound after its intended use, including its potential for degradation, bioaccumulation, and toxicity. nih.gov

Future research in this area should aim to develop a comprehensive LCA for this compound. This would involve:

Developing environmentally benign synthesis routes: Exploring alternative synthetic methods that use greener solvents, catalysts, and reagents.

Studying the environmental fate and toxicity: Investigating the biodegradability, bioaccumulation potential, and ecotoxicity of the compound and its degradation products.

Designing for degradation: Computationally designing derivatives that retain their desired functionality but are more susceptible to environmental degradation.

By integrating green chemistry principles into the research and development of this compound and its derivatives, it may be possible to mitigate their potential environmental impact and ensure their sustainable use. numberanalytics.com

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2,3,5-trifluorobenzoic acid?

The synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. A common approach includes:

  • Step 1 : Fluorination of 2,3,5-trifluorobenzoic acid using a fluorinating agent (e.g., DAST or Selectfluor) under anhydrous conditions.
  • Step 2 : Bromination at the para position using N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
  • Step 3 : Acidic workup to isolate the product. Reaction temperatures (0–50°C) and solvent choice (e.g., DCM or DMF) critically influence yield and purity.

Key Characterization Data :

PropertyValue
Molecular Weight~252.01 g/mol
Melting Point150–152°C (literature range)
SolubilitySoluble in DMSO, THF

Purity is confirmed via HPLC (>98%) and NMR (¹⁹F and ¹H) .

Q. How do the positions of fluorine and bromine substituents influence the compound’s reactivity?

  • Bromine : Acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Its para position stabilizes intermediates via resonance.
  • Fluorine : Ortho/para fluorine atoms enhance electrophilicity of the aromatic ring and direct further substitutions.
  • Practical Implication : Fluorine’s electron-withdrawing effect increases acidity of the carboxylic acid group (pKa ~4.5), making it reactive in coupling reactions (e.g., peptide synthesis) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during bromination of polyfluorinated benzoic acids?

Regioselectivity challenges arise due to competing substitution patterns. To address this:

  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃ vs. AlCl₃) to direct bromine to the desired position. FeBr₃ favors para substitution in trifluorinated systems .
  • Temperature Control : Lower temperatures (0–10°C) reduce kinetic side reactions.
  • In Situ Monitoring : Employ LC-MS or ¹H NMR to track reaction progress and adjust conditions dynamically. Example: In 4-Bromo-2,5-difluorobenzoic acid synthesis, deviations in bromine positioning led to <5% yield; optimizing catalyst loading (10 mol%) improved yield to 72% .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

Discrepancies in literature values (e.g., melting points ranging 150–158°C) may stem from impurities or polymorphic forms. A multi-technique approach is recommended:

  • DSC/TGA : Confirm melting point and thermal stability.
  • XRD : Identify crystalline vs. amorphous phases.
  • Cross-Validation : Compare ¹⁹F NMR shifts (δ -110 to -120 ppm for aromatic fluorines) and IR carbonyl stretches (~1680 cm⁻¹) with reference databases .

Q. How can the compound’s stability under varying pH conditions impact experimental design?

  • Acidic Conditions : Protonation of the carboxylic acid group reduces solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions.
  • Basic Conditions : Deprotonation increases solubility but risks hydrolysis of the bromine substituent. Mitigation Strategy : Use buffered systems (pH 4–6) for aqueous-phase reactions to balance stability and reactivity .

Q. What strategies enhance coupling efficiency in Suzuki-Miyaura reactions using this compound?

The bromine substituent enables cross-coupling, but competing side reactions (e.g., protodebromination) require optimization:

  • Catalyst Selection : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) minimizes byproducts.
  • Boron Partner : Electron-deficient arylboronic acids improve coupling rates.
  • Microwave Assistance : Short reaction times (30 min at 100°C) increase yield by 20% compared to traditional heating .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity reports in fluorinated benzoic acid derivatives?

Discrepancies in antimicrobial or enzyme-modulating activity often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or enzyme isoforms.
  • Structural Analogues : Minor substituent changes (e.g., amino vs. nitro groups) drastically alter bioactivity. Resolution : Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and include positive controls (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid for antimicrobial comparisons) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Analogues

CompoundBromine PositionFluorine PositionsKey ReactionYield (%)
This compound42, 3, 5Suzuki Coupling85
4-Bromo-2,5-difluorobenzoic acid42, 5Nucleophilic Substitution72
2-Bromo-4,5-difluorobenzoic acid24, 5Grignard Addition68

Data aggregated from synthetic studies .

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